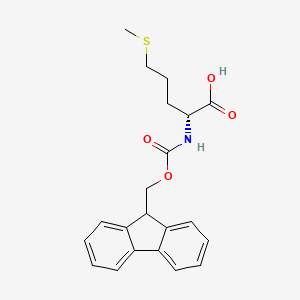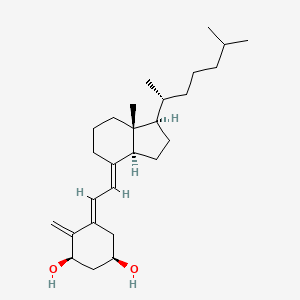
(5E)-1beta-hydroxyvitamin D3/(5E)-1beta-hydroxycholecalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1beta-hydroxyvitamin D3, also known as (5E)-1beta-hydroxycholecalciferol, is a synthetic analog of vitamin D3. This compound is of significant interest due to its potential therapeutic applications, particularly in the regulation of calcium and phosphate metabolism in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1beta-hydroxyvitamin D3 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation at the 1beta position and the introduction of the (5E) double bond. These reactions often require specific catalysts and reaction conditions to achieve the desired stereochemistry and regioselectivity.
Industrial Production Methods
Industrial production of (5E)-1beta-hydroxyvitamin D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of biocatalysts or chemical catalysts to facilitate the hydroxylation and isomerization steps.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1beta-hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the (5E) double bond and the 1beta-hydroxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
(5E)-1beta-hydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of vitamin D analogs.
Biology: Investigated for its role in cellular processes involving calcium and phosphate regulation.
Medicine: Potential therapeutic agent for conditions like osteoporosis, rickets, and hypoparathyroidism.
Industry: Used in the formulation of supplements and pharmaceuticals aimed at improving bone health.
Mécanisme D'action
The mechanism of action of (5E)-1beta-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing disorders related to calcium deficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
1alpha-hydroxyvitamin D3: Another hydroxylated analog of vitamin D3 with similar biological activity.
25-hydroxyvitamin D3: A naturally occurring form of vitamin D3 that is hydroxylated at the 25 position.
1,25-dihydroxyvitamin D3: The active form of vitamin D3 that exerts potent biological effects.
Uniqueness
(5E)-1beta-hydroxyvitamin D3 is unique due to its specific hydroxylation pattern and the presence of the (5E) double bond. These structural features confer distinct biological properties, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
65445-15-0 |
|---|---|
Formule moléculaire |
C27H44O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(1R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12+/t19-,23-,24-,25+,26-,27-/m1/s1 |
Clé InChI |
OFHCOWSQAMBJIW-SJPBCETESA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)


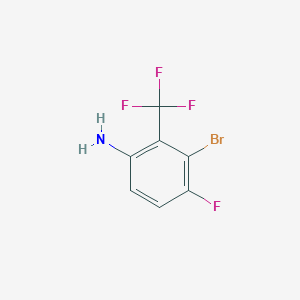


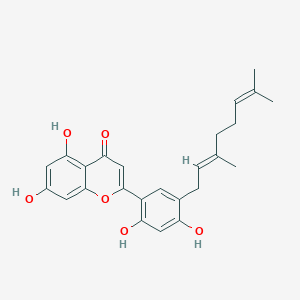
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
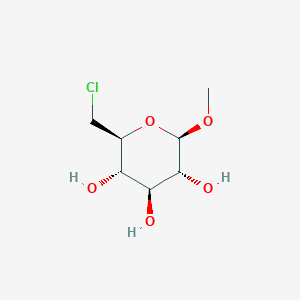
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
